![molecular formula C6H6Cl3N5 B12918602 Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]- CAS No. 380305-28-2](/img/structure/B12918602.png)
Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Trichloromethyl)pyrimidin-2-yl)guanidine is a chemical compound that belongs to the class of guanidines and pyrimidines. This compound is characterized by the presence of a trichloromethyl group attached to the pyrimidine ring, which is further linked to a guanidine moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1-(4-(Trichloromethyl)pyrimidin-2-yl)guanidine can be achieved through several methods. One common approach involves the reaction of 4-(trichloromethyl)pyrimidine-2-amine with a guanidylating agent. This reaction typically requires the use of coupling reagents or metal-catalyzed conditions to facilitate the formation of the guanidine group. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(4-(Trichloromethyl)pyrimidin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to other functional groups such as methyl or methylene.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
1-(4-(Trichloromethyl)pyrimidin-2-yl)guanidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 1-(4-(Trichloromethyl)pyrimidin-2-yl)guanidine involves its interaction with specific molecular targets. The guanidine group is known for its ability to form hydrogen bonds and interact with biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways. The trichloromethyl group may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
1-(4-(Trichloromethyl)pyrimidin-2-yl)guanidine can be compared with other similar compounds such as:
1-(4-(Chloromethyl)pyrimidin-2-yl)guanidine: This compound has a chloromethyl group instead of a trichloromethyl group, which may affect its reactivity and biological activity.
1-(4-(Methyl)pyrimidin-2-yl)guanidine: The presence of a methyl group instead of a trichloromethyl group can lead to different chemical and biological properties.
1-(4-(Nitromethyl)pyrimidin-2-yl)guanidine: The nitromethyl group introduces additional reactivity and potential biological effects. The uniqueness of 1-(4-(Trichloromethyl)pyrimidin-2-yl)guanidine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
380305-28-2 |
|---|---|
Molecular Formula |
C6H6Cl3N5 |
Molecular Weight |
254.5 g/mol |
IUPAC Name |
2-[4-(trichloromethyl)pyrimidin-2-yl]guanidine |
InChI |
InChI=1S/C6H6Cl3N5/c7-6(8,9)3-1-2-12-5(13-3)14-4(10)11/h1-2H,(H4,10,11,12,13,14) |
InChI Key |
KUBHEMQMPXZOJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1C(Cl)(Cl)Cl)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1-(5-Azaspiro[3.5]nonan-8-yl)-1H-pyrazol-4-yl)-3-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine](/img/structure/B12918521.png)
![4-Chloro-5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12918523.png)
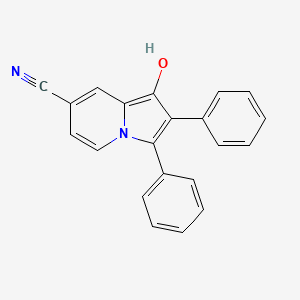
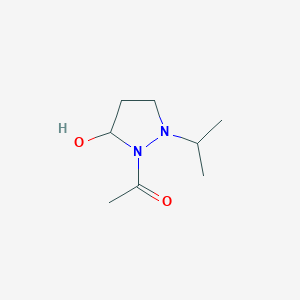
![Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)](/img/structure/B12918539.png)
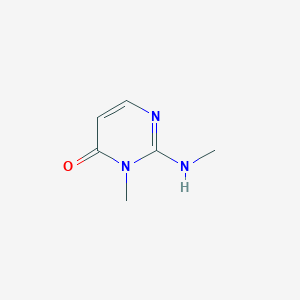
![Isoxazolo[5,4-b]pyridine, 6-(4-methoxyphenyl)-3-phenyl-](/img/structure/B12918554.png)
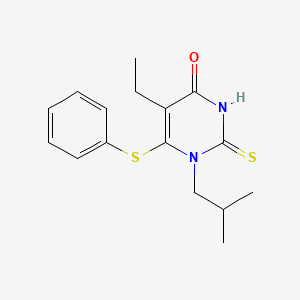
![2-Amino-5-[(3-hydroxypropoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B12918574.png)
![5,6,7,8-Tetrahydrodibenz[c,e]azocine](/img/structure/B12918577.png)
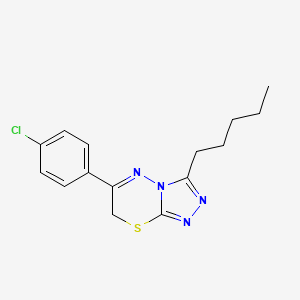
![3-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12918585.png)

![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-5-methyl-](/img/structure/B12918610.png)
